Truxene

Descripción

Contextualization of Truxene within Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a broad class of organic compounds composed of multiple fused aromatic rings. wikipedia.orgenviro.wikilibretexts.orgiarc.fr These structures consist solely of carbon and hydrogen atoms arranged in various linear, angular, or clustered configurations. enviro.wikilibretexts.orgiarc.fr PAHs are typically uncharged, non-polar, and often planar molecules. wikipedia.orglibretexts.org this compound (10,15-dihydro-5H-diindeno[1,2-a;1',2'-c]fluorene) is a heptacyclic polyarene, meaning it contains seven fused aromatic rings. researchgate.netrsc.org Its structure positions it within the larger family of PAHs, specifically as a more complex, star-shaped variant. wikipedia.org While simpler PAHs like naphthalene (two rings), anthracene, and phenanthrene (three rings) are well-known, this compound represents a more intricate architecture with unique implications for its chemical behavior and potential applications. wikipedia.orglibretexts.org

Historical Perspective on this compound Synthesis and Early Discoveries

The history of this compound dates back to the late 19th century. J. Hausmann first encountered a substance believed to be a cyclic trimer of 1-indanone in 1889 during his investigations into the reactions of 3-phenylpropionic acid with phosphorus pentoxide. wikipedia.org He hypothesized its formation through the condensation of 1-indanone, which itself resulted from the intramolecular acylation of 3-phenylpropanoic acid. wikipedia.org The exact structure remained undetermined at that time. wikipedia.org

Frederic Stanley Kipping is credited with confirming the structure of this compound in 1894. wikipedia.org Kipping successfully obtained the compound through the trimerization of 1-indanone. wikipedia.org Early reports mentioning this compound synthesis also appeared in 1942. rsc.org The pioneer work in 1894 involved 3-phenylpropionic acid cyclizing in situ under acidic conditions to form indan-1-one, which subsequently self-condensed to yield a mixture of both this compound and its isomer, isothis compound. rsc.orgbeilstein-journals.org A procedure specifically yielding the asymmetric isothis compound was reported in 1960. rsc.org While this compound was reported by Kipping in 1894, a practical synthesis of only this compound was established by Dehmlow's research group in 1997, utilizing an acid-catalyzed condensation followed by a cyclization reaction from 1-indanone. beilstein-journals.orgresearchgate.net

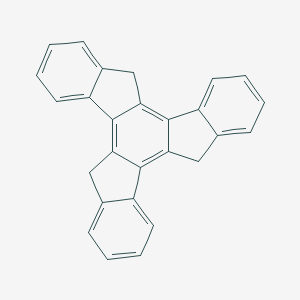

Fundamental Structural Attributes and Unique Characteristics of the this compound Scaffold

The this compound scaffold is characterized by a rigid, planar, and C₃-symmetric skeleton. beilstein-journals.orgnih.gov It can be conceptualized as being built from three fluorene subunits that share a common central benzene ring. beilstein-journals.orgnih.gov The three peripheral phenylene rings are positioned meta to the central benzene ring, contributing to the coplanarity of all four benzene rings and facilitating π-conjugation across the structure. beilstein-journals.orgnih.gov This star-shaped, heptacyclic polyarene framework possesses three benzylic positions, which are particularly amenable to functionalization. beilstein-journals.org The unique characteristics of the this compound scaffold, including its rigidity, planarity, C₃ symmetry, and extensive π-conjugation, contribute to strong π–π stacking ability and electron-donating capability. beilstein-journals.orgnih.gov These features make this compound a valuable building block for the development of advanced functional materials. beilstein-journals.orgnih.gov

Basic physical properties of this compound include its solid form and slight solubility in water. wikipedia.org It is described as a light orange to yellow to green powder to crystal. chemicalbook.comchemicalbook.com this compound has a melting point of approximately 370 °C. chemicalbook.comchemicalbook.com

Here is a table summarizing some key physical properties of this compound:

| Property | Value | Source |

| CAS Number | 548-35-6 | chemicalbook.comchemicalbook.comnih.gov |

| Molecular Formula | C₂₇H₁₈ | chemicalbook.comchemicalbook.comnih.gov |

| Molecular Weight | 342.43 g/mol | chemicalbook.comchemicalbook.com |

| Melting Point | 370 °C (lit.) | chemicalbook.comchemicalbook.com |

| Form | Powder to crystal | chemicalbook.comchemicalbook.com |

| Color | Light orange to Yellow to Green | chemicalbook.comchemicalbook.com |

| PubChem CID | 68355 | nih.govfishersci.calabsolu.caacrospharmatech.com |

Overview of Research Trajectories and Advancements in this compound-Based Systems

Research involving this compound and its derivatives has expanded significantly over the years, moving beyond initial studies focused on synthesis and photoluminescence to encompass a wide range of applications, particularly in organic electronics. researchgate.netrsc.orgrsc.org The ease of synthesis and functionalization of the this compound core, coupled with its desirable structural and optoelectronic properties, have made it an attractive building block for various advanced materials. acs.orgresearchgate.net

Key research trajectories include the development of this compound-based systems for applications in organic photovoltaics (OPVs), dye-sensitized solar cells (DSSCs), fluorescent probes, organic thin-film transistors (OTFTs), lasers, organic light-emitting diodes (OLEDs), liquid crystals, non-linear optics (NLO), organogels, molecular wires, and self-assembly. researchgate.netbeilstein-journals.org this compound derivatives have also been explored as starting materials for the synthesis of fullerene fragments and larger polyarenes. wikipedia.orgrsc.orgresearchgate.netacs.org

Advancements in the synthesis of functionalized truxenes, including hexa-alkylated and heteroatom-containing derivatives, have considerably broadened their potential applications. rsc.orgrsc.orgresearchgate.net For instance, hexa-alkylated this compound derivatives exhibit improved solubility in common organic solvents, which is crucial for processing in various applications. nih.govresearchgate.net The introduction of heteroatoms like nitrogen, oxygen, or silicon into the this compound scaffold can significantly influence its optoelectronic properties. rsc.orgresearchgate.netnih.gov Triazathis compound (TAT), a heteroanalogue of this compound containing nitrogen atoms, has shown promise in organic electronics, particularly as a hole-transport material in perovskite solar cells. nih.gov

Detailed research findings highlight the versatility of the this compound core. Studies have demonstrated the synthesis of this compound-centered dipyrromethanes with good yields, characterized by spectroscopic techniques and investigated for their photophysical properties. beilstein-journals.orgnih.gov Indole-based this compound hybrid molecules have also been synthesized and their photophysical properties, including absorption and fluorescence, studied. acs.orgnih.gov Research on this compound-porphyrin derivatives has explored their assembly structures and electronic properties, revealing the impact of metalation on band gaps. rsc.org Furthermore, this compound has been investigated as a scaffold for creating triradical molecules with potential for strong spin coupling. acs.org The use of this compound derivatives as hole transport materials in perovskite solar cells is another active area of research, with studies exploring the effect of heteroatoms, alkyl chains, and substitution sites on performance and stability. epfl.chepfl.ch

The ability to chemically engineer the this compound scaffold allows for tailoring its properties for specific applications, leading to the fabrication of dendrimers, oligomers, and polymers relevant to photoresists, organic lasers, and organic electronics. researchgate.netresearchgate.net The star shape of this compound makes it suitable for the synthesis of dendrimers and supramolecular units. wikipedia.orgresearchgate.netrsc.org

Propiedades

IUPAC Name |

heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18/c1-4-10-19-16(7-1)13-22-25(19)23-14-17-8-3-6-12-21(17)27(23)24-15-18-9-2-5-11-20(18)26(22)24/h1-12H,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPLLMPPZRUGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C4CC5=CC=CC=C5C4=C6CC7=CC=CC=C7C6=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203277 | |

| Record name | 10,15-Dihydro-5H-tribenzo(a,f,k)triindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-35-6 | |

| Record name | Truxene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10,15-Dihydro-5H-tribenzo(a,f,k)triindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Truxene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10,15-Dihydro-5H-tribenzo(a,f,k)triindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,15-dihydro-5H-tribenzo[a,f,k]triindene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Studies of Truxene Systems

Density Functional Theory (DFT) Applications

DFT calculations offer a powerful means to probe various aspects of truxene's molecular characteristics, from its preferred shapes to its interactions with other species.

Geometrical Optimization and Conformational Analysis

DFT is frequently used to determine the most stable three-dimensional arrangement (conformation) of a molecule by finding the lowest energy on its potential energy surface. nih.govtaltech.ee For this compound and its derivatives, geometry optimization using DFT helps to understand their intrinsic shapes and how these shapes might be influenced by substitution or environmental factors. Studies have shown that the neutral this compound molecule adopts a planar structure in its optimized gas-phase geometry, which aligns with observations from crystal structures. rsc.orgrsc.org However, deprotonation of this compound can induce curvature and structural changes, with the degree of distortion depending on the charge and the presence of counterions. rsc.orgosti.gov Conformational analysis using DFT can also explore the energy landscape of molecules, identifying different possible conformers and their relative stabilities. nih.govtesisenred.net

Electronic Structure Determination (HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

Understanding the electronic structure of this compound is crucial for predicting its behavior in electronic and optical applications. DFT calculations are extensively used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the energy gap between them (HOMO-LUMO gap). researchgate.netnih.govmdpi.com This gap is an important indicator of a molecule's chemical stability and reactivity; a larger gap generally suggests higher kinetic stability. mdpi.comirjweb.com

DFT studies have investigated how modifications to the this compound core, such as the introduction of heteroatoms (like nitrogen or sulfur) or the addition of conjugated units, affect the HOMO-LUMO gap. researchgate.netnih.govresearchgate.net For instance, substituting nitrogen and sulfur heteroatoms can tune the HOMO-LUMO gap, influencing the material's suitability for optoelectronic applications. nih.gov The topology of the frontier molecular orbitals (HOMO and LUMO) provides insights into where electron density is located in the molecule, which is important for understanding charge transport and reactivity. rsc.orgmdpi.comresearchgate.netphyschemres.org

Studies on this compound-based two-dimensional conjugated polymers have shown that the HOMO and LUMO levels, as well as the band gap, can be significantly tuned by the choice of building blocks and connecting units. rsc.org

Calculation of Ionization Potentials and Electron Affinities

Ionization Potential (IP) and Electron Affinity (EA) are fundamental properties that describe a molecule's ability to lose or gain an electron, respectively. researchgate.netosti.govkit.edu These values are critical for understanding charge injection and transport in electronic devices. researchgate.net DFT calculations are commonly employed to compute both vertical and adiabatic ionization potentials and electron affinities. researchgate.netosti.govkit.edudovepress.com

For this compound and its analogs, DFT studies have calculated IPs and EAs to assess their potential as charge transport materials. researchgate.netnih.gov For example, thiatruxenes have been predicted to be better hole-transport materials compared to other this compound analogs based on calculated IPs and EAs. researchgate.net The addition of alkyl chains to this compound can decrease the ionization potential due to geometrical distortions. epfl.ch

Aromaticity Evaluation (e.g., NICS values)

Aromaticity is a key concept in the study of cyclic conjugated systems, influencing their stability and reactivity. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for evaluating aromaticity based on calculated magnetic shielding tensors. kiku.dkgithub.io Negative NICS values typically indicate aromaticity, while positive values suggest antiaromaticity. github.io

DFT calculations have been used to assess the aromaticity of this compound and its deprotonated forms using NICS values. rsc.orgosti.govresearchgate.net Studies have shown that the six-membered rings in neutral this compound exhibit aromatic character. rsc.orgosti.gov Upon deprotonation, the aromaticity of the this compound core can change, with some rings showing increased aromaticity. rsc.orgosti.govresearchgate.net The NICS(1.7)ZZ method is considered suitable for evaluating aromaticity in polycyclic aromatic hydrocarbons and their charged species as it helps to mitigate the influence of sigma electrons. rsc.orgosti.govresearchgate.net

Prediction of Charge Transport Properties and Reorganization Energies

Efficient charge transport is essential for the performance of organic electronic devices. DFT calculations are used to predict charge transport properties by calculating parameters such as reorganization energies and charge transfer integrals. researchgate.netrsc.orgepfl.chdergipark.org.trescholarship.org Reorganization energy (λ) is the energy required for a molecule to relax to its optimal geometry after gaining or losing a charge; smaller reorganization energies are associated with higher charge mobility. rsc.orgdergipark.org.trescholarship.org

DFT studies on this compound and its derivatives have investigated their potential as charge transport materials, particularly as hole transport layers in organic solar cells. researchgate.netrsc.orgepfl.ch Calculations of reorganization energies for this compound-based systems have shown values comparable to other materials known for high charge-carrier mobility. rsc.org The nature of connecting units and the presence of alkyl chains in this compound-based polymers can influence reorganization energies and thus affect charge transport. rsc.orgepfl.ch

Identification of Reactive Sites via Fukui Function and Dual Descriptor Analysis

Understanding the reactive sites within a molecule is crucial for predicting its chemical behavior and designing synthetic strategies. Fukui functions and the dual descriptor are conceptual DFT tools used to identify regions in a molecule that are prone to electrophilic or nucleophilic attack. nih.govscm.comhackernoon.comscm.comresearchgate.net The Fukui function describes the change in electron density upon adding or removing an electron, indicating the most likely sites for nucleophilic (f+) or electrophilic (f-) attack, respectively. scm.comhackernoon.com The dual descriptor combines these functions to provide a more comprehensive picture of local reactivity. scm.comhackernoon.com

DFT studies have applied Fukui function and dual descriptor analyses to this compound and its substituted counterparts to pinpoint reactive sites. nih.gov This analysis helps to understand how the introduction of heteroatoms or other substituents influences the molecule's reactivity profile. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited-state properties and absorption spectra of molecular systems, including this compound derivatives. TD-DFT is known for offering a favorable balance between computational cost and accuracy for calculating excitation energies and absorption intensities, making it a de facto method for computing electronic excitation spectra of finite molecular systems. ohio-state.edu The method can be used to calculate excitation energies, absorption intensities, and circular dichroism (CD) intensities. faccts.de

Studies employing TD-DFT have provided insights into the electronic transitions and optical behavior of this compound-based compounds. For instance, TD-DFT calculations have been used to investigate the electronic structures and absorption spectra of star-shaped BODIPY end-capped this compound derivatives. sioc-journal.cn These studies showed that modifying the π-conjugated bridge in these structures can effectively change the HOMO-LUMO energy gap and excitation energy, as well as remarkably tune the absorption band range and strength. sioc-journal.cn

TD-DFT has also been applied to study the charge-dependent optical properties of truxenyl anions. rsc.org Calculations have supported experimental observations, indicating that an increase in charge and aromaticity in truxenyl anions causes a change in optical properties, leading to a red shift in the absorption and photoluminescent spectra. rsc.org

Furthermore, TD-DFT calculations have been utilized to understand the intramolecular charge transfer (CT) characteristics in this compound-derived donor-acceptor hybrids. researchgate.net These calculations can reveal the origin of charge transfer character in such compounds, indicating whether it arises from specific moieties within the molecule. researchgate.net

The versatility of TD-DFT allows for the investigation of various aspects of this compound's excited states, contributing to the understanding of its potential applications in areas like organic electronics and photonics.

Multiscale Simulations for Structure-Property Relationships in Complex Systems

Multiscale simulations are powerful tools for investigating the complex structure-property relationships in this compound-based systems, particularly when considering their performance in materials like perovskite solar cells (PSCs). These simulations bridge different length and time scales to provide a comprehensive understanding of how molecular structure influences macroscopic properties.

Research utilizing multiscale simulations has explored the performance of this compound derivatives as dopant-free hole transport materials (HTMs) in PSCs. epfl.chepfl.chresearchgate.netacs.org By investigating derivatives with variations to the this compound core, such as the inclusion of heteroatoms, alkyl chains, and changes in substitution sites, multiscale simulations can assess their electronic, transport, and stability properties relevant to high-performing PSCs. epfl.chepfl.chresearchgate.netacs.org

These simulations have demonstrated that this compound derivatives are potential alternatives to state-of-the-art HTMs like Spiro-OMeTAD. epfl.chepfl.chresearchgate.net Key insights into the rational design of this compound-based HTMs have been provided by these studies, along with comprehensive computational protocols for developing HTMs with superior performance. epfl.ch

Specific findings from multiscale simulations highlight the impact of structural modifications on properties. For example, the role of alkyl chain length on HTM performance has been investigated, showing that while hexyl side chains can increase hydrophobicity, they may also deteriorate transport properties, emphasizing the importance of chain length optimization. researchgate.net Multiscale modeling techniques have rationalized the performance of specific this compound derivatives, such as TruxC-hex-2 (Trux-OMeTAD), by providing concrete structure-property relationships. researchgate.net These relationships can guide the identification of other promising candidates for use in PSC applications. researchgate.net

Multiscale simulations thus offer a valuable approach to connect the molecular architecture of this compound derivatives to their performance in complex material environments, facilitating the rational design of materials with desired properties.

Computational Design of Advanced this compound-Based Materials

Computational design plays a vital role in the development of advanced materials based on the this compound scaffold. By employing theoretical methods, researchers can predict and tailor the properties of new this compound derivatives before their synthesis, accelerating the discovery and optimization process.

Computational approaches, including Density Functional Theory (DFT) and TD-DFT, are used to design this compound-based materials with specific electronic, optical, and charge transport characteristics. sioc-journal.cnfrontiersin.orgacs.org For instance, computational studies have focused on designing this compound-based organic dyes for high-efficiency dye-sensitized solar cells (DSCs). acs.org These studies investigate the influence of dye structure on the performance of DSCs. acs.org

The computational design of 2D polymers containing this compound-based platforms has provided insights into their structural and electronic properties. rsc.org These studies demonstrate that manipulating structural features, such as the nature and position of connecting moieties, can lead to wide tuning of structural properties (e.g., geometry, pore size) and electronic properties (e.g., HOMO–LUMO levels, band gap, band dispersion). rsc.org This computational first-principles-based strategy emerges as a powerful tool for the in silico pre-filtering of potential 2D materials for applications ranging from sensing to photocatalysis or electronics. rsc.org

Computational design has also been applied to explore the magnetic properties of this compound-based molecular graphenoids. DFT calculations have suggested that dehydrogenated this compound molecules are ideal platforms to achieve high spin states due to their C3 symmetry. chinesechemsoc.org This indicates the potential for designing one-dimensional ferromagnetic spin chains and two-dimensional ferromagnetic networks through engineering regular patterned topological defects in molecular graphenoids. chinesechemsoc.org

Supramolecular Chemistry and Self-assembly of Truxene Architectures

Molecular Recognition and Sensing Applications

Truxene derivatives have been explored for their ability to selectively recognize and bind to various guest molecules, including anions and fullerenes, demonstrating potential in sensing applications.

This compound-based compounds have shown promise in anion recognition. Specifically, this compound-based dipyrromethanes (DPMs) are being investigated for their capacity to sense and bind biologically important anions. beilstein-journals.orgresearchgate.netnih.gov This recognition is facilitated by the presence of pyrrolic NH hydrogen bond donors within the DPM structure.

Furthermore, this compound-cored triarylborane dyes have been developed as fluorescent probes for fluoride sensing. nih.gov These compounds exhibit high selectivity for fluoride (F⁻) over other common anions, including chloride (Cl⁻), bromide (Br⁻), nitrate (NO₃⁻), dihydrogen phosphate (H₂PO₄⁻), acetate (AcO⁻), bisulfate (HSO₄⁻), and perchlorate (ClO₄⁻). nih.gov The sensing mechanism involves the binding of fluoride to the electron-poor boron center, which disrupts the pπ(B)–π conjugation and alters the intramolecular charge transfer, leading to significant changes in the optical properties of the dye. nih.gov

The concave geometry and extended π surface of this compound derivatives make them well-suited for the molecular recognition of convex fullerenes like C₆₀ and C₇₀ through van der Waals and concave-convex interactions. wikipedia.orgfishersci.ca

This compound-based covalent organic polyhedrons (COPs), such as TC1 and TC3, have been synthesized and demonstrated high binding affinities for C₆₀ and C₇₀ fullerenes. nih.govfishersci.caamericanelements.comwikipedia.org Photoluminescence (PL) titration experiments have shown high binding constants, on the order of 10⁵ M⁻¹, for the complexation of fullerenes with these this compound-based COPs. nih.govfishersci.caamericanelements.comwikipedia.org Density Functional Theory (DFT) calculations support a 1:1 host-guest binding mode and indicate that the complexation, such as C₇₀@TC1, is an exothermic process with an enthalpy change of -102.7 kJ/mol. nih.govfishersci.caamericanelements.comwikipedia.org These findings suggest that this compound-based COPs can act as discrete fullerene acceptors, with complexation driven thermodynamically. nih.govfishersci.caamericanelements.comwikipedia.org Such donor-acceptor systems hold potential for applications in artificial photosynthetic systems and optoelectronics. nih.govfishersci.caamericanelements.comwikipedia.org

Another example is this compound-tetrathiafulvalene (truxTTF) derivatives, which also effectively host fullerenes. wikipedia.orgfishersci.ca ¹H NMR titrations have been used to investigate the association of truxTTF with C₆₀ and C₇₀ in solution, yielding binding constants (Log Kₐ) of 3.1 for C₆₀ and 3.9 for C₇₀. wikipedia.orgfishersci.ca The concave bowl-shape of the this compound core in truxTTF is believed to mirror the convex surface of fullerenes, maximizing van der Waals and concave-convex interactions. wikipedia.org

The size of the fullerene guest can influence the binding energy and electron transfer dynamics within this compound-based COP@fullerene hybrid systems. wikipedia.org

Here is a summary of some fullerene binding data:

| Host Molecule | Guest Molecule | Method | Binding Constant (Kₐ) | Log Kₐ | Reference |

| This compound-based COP (TC1/TC3) | C₆₀ | PL Titration | ~10⁵ M⁻¹ | ~5 | nih.govfishersci.caamericanelements.comwikipedia.org |

| This compound-based COP (TC1/TC3) | C₇₀ | PL Titration | ~10⁵ M⁻¹ | ~5 | nih.govfishersci.caamericanelements.comwikipedia.org |

| TruxTTF | C₆₀ | ¹H NMR Titration | - | 3.1 | wikipedia.orgfishersci.ca |

| TruxTTF | C₇₀ | ¹H NMR Titration | - | 3.9 | wikipedia.orgfishersci.ca |

Anion Binding Studies

Coordination-Driven Self-Assembly and Metallacages

A fascinating aspect of this compound-based coordination-driven self-assembly is the observation of chiral self-sorting. Achiral hexa-alkylated this compound ligands, when assembled with achiral bis-metallic complexes, can yield chiral face-rotating stereoisomer polyhedra (M₆L₂). fishersci.finih.govnih.gov In these systems, a spontaneous chiral self-sorting process occurs, leading predominantly to the formation of homo-chiral enantiomers (AA/CC), while the hetero-chiral (AC) stereoisomer is not observed. fishersci.finih.govnih.gov This selectivity in self-assembly is attributed to non-covalent interactions, particularly through-space interactions between the internal alkyl chains of the facing this compound units and the specific tilt of the lateral metal panels. fishersci.finih.govnih.gov Narcissistic chiral self-sorting has also been reported in the assembly of this compound-based polyhedra from a C₃h building block and racemic mixtures of 1,2-diamines, resulting in the segregation of enantiomers into distinct polyhedra. wgtn.ac.nz

This compound-based self-assembled cages have demonstrated the capability to form mechanically interlocked supramolecular architectures, including chiral triply interlocked fishersci.cacatenanes. nih.govnih.govlabsolu.cacenmed.comwikipedia.org The formation of these catenanes is often observed at high concentrations of the self-assembling components. nih.govnih.govcenmed.com The disassembly of these interlocked structures can be triggered by the addition of a planar achiral molecule. nih.govnih.govcenmed.com The formation of such interlocked dimers is driven by favorable geometric and electronic parameters inherent to the this compound-based cage design. cenmed.com Ongoing research explores the potential to extend this approach to construct other types of interlocked supramolecular systems. nih.gov

Directed Self-Assembly and Ordered Structures

Formation of Supramolecular Polymers driven by π-π Aromatic Interactions

The inherent structural characteristics of the this compound core, specifically its rigid, planar, and C₃-symmetric π-conjugated framework, render it a valuable building block for the construction of supramolecular architectures driven by strong π-π stacking interactions. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This extended aromatic system facilitates favorable face-to-face interactions between individual this compound units or their derivatives, which serve as a primary driving force for self-assembly in solution. researchgate.netnih.gov

Research into this compound-based supramolecular polymers has explored the impact of functionalization on assembly behavior. This compound derivatives substituted with alkyl chains, either directly attached or distanced by linking groups such as phenyl or ethynyl spacers, have been shown to self-assemble in solution. researchgate.netnih.gov This self-assembly is initiated by face-to-face alternating π-stacked motifs, as evidenced by ¹H NMR studies. researchgate.netnih.gov

The nature of the linking group and the attachment of alkyl chains significantly influence the self-assembling properties and the ability of these derivatives to induce gelation in various solvents. researchgate.netnih.gov Studies have indicated that phenyl spacers, for instance, can lead to higher association constants in solution and promote gelation across a broader range of solvents. researchgate.netnih.gov

The morphology of the resulting supramolecular aggregates, which can manifest as fibrous or spherical superstructures, is notably modulated by the solvent environment. researchgate.netnih.gov Analysis of the solvent's influence provides insights into the hierarchical stages of self-assembly. researchgate.netnih.gov

Beyond structural assembly, the π-π interactions within these supramolecular polymers can also impact their photophysical properties. Research has demonstrated that in the gel state, these compounds can exhibit unusual emission characteristics, likely stemming from the formation of excimers, further confirming the presence of π-π interactions in the excited state. researchgate.netnih.gov

Various techniques are employed to characterize the formation and structure of these this compound-based supramolecular polymers. These include:

| Characterization Technique | Information Revealed |

| ¹H NMR Spectroscopy | Confirmation of face-to-face alternating π-stacked motifs, self-aggregation tendencies. researchgate.netnih.gov |

| X-ray Powder Diffraction (XRD) | Structural information about the assembled state. researchgate.netnih.gov |

| Scanning Electron Microscopy (SEM) | Visualization of aggregate morphology (fibrous, spherical). researchgate.netnih.gov |

| Photophysical Measurements | Emission properties, evidence of excimer formation due to π-π interactions. researchgate.netnih.gov |

| Concentration-Variation ¹H NMR | Quantification of self-aggregation driven by π-π facial interactions. researchgate.net |

The design and synthesis of this compound derivatives with tailored substituents allow for control over the strength and nature of π-π interactions, enabling the formation of supramolecular polymers with diverse structures and properties for potential applications in areas such as organic electronics and functional materials. beilstein-journals.orgresearchgate.netresearchgate.netnih.gov

Advanced Materials Applications of Truxene-based Systems

Organic Electronics and Optoelectronic Devices

Truxene and its derivatives have been extensively explored for their potential in organic electronic and optoelectronic devices, including organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), dye-sensitized solar cells (DSSCs), and perovskite solar cells (PSCs). researchgate.netresearchgate.nettandfonline.combeilstein-journals.org

Organic Light-Emitting Diodes (OLEDs)

This compound-based materials have shown promise as emitters and hole-transporting materials (HTMs) in OLEDs. researchgate.netresearchgate.netbeilstein-journals.org Their rigid structure contributes to high photoluminescence quantum yields (PLQY), making them good candidates for blue organic light-emitting diodes, with some oligomers demonstrating PLQY as high as ~98%. researchgate.netaip.org this compound-based small molecules have achieved luminance efficiencies of up to 7.4 cd/A and external quantum efficiencies of ~4.3% at 4V in blue-emitting OLEDs. researchgate.netaip.org Solution-processable triphenylamine-based dendrimers with this compound cores have been used as HTMs in OLEDs, exhibiting high thermal stability (glass transition temperatures up to 140 °C) and achieving a maximum current efficiency of 4.01 cd A⁻¹ and a low turn-on voltage of 2.5 V in devices with an Alq3 emitting layer. polymer.cn

Organic Thin-Film Transistors (OTFTs) and Semiconducting Materials (p-type, n-type, ambipolar)

This compound and its related structures are being investigated as organic semiconductors in OTFTs. researchgate.netresearchgate.netbeilstein-journals.orgicmab.esresearchgate.net The planar trigonal topology of this compound and its derivatives, such as truxenone, triindole, and diazatruxenone, allows them to behave as p-type, n-type, and ambipolar semiconductors, respectively, by varying the bridging units. icmab.es Thiophene-containing triindole derivatives with different N-alkyl chain lengths have been studied as p-type semiconductors in OTFTs. mdpi.com The length of the N-alkyl chains significantly influences the hole mobility, with longer chains leading to better OTFT characteristics. mdpi.com Devices based on these derivatives have shown hole mobility values up to 5 × 10⁻⁴ cm² V⁻¹ s⁻¹. mdpi.com The cofacial packing arrangement of the this compound core in the solid state can maximize π-overlapping, which is beneficial for charge carrier transport. mdpi.com

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

This compound derivatives have been explored in OPVs and DSSCs. researchgate.netresearchgate.nettandfonline.combeilstein-journals.org In OPVs, some this compound-based materials have been used as hole-transporting materials, leading to increased efficiency. rsc.org For instance, 5,10,15-triazatruxenes with low HOMO levels and high LUMO levels are effective HTMs in OPVs. rsc.org Star-shaped this compound fused with three benzo[2,1-b:3,4-b']dithiophenes has been used as a donor material in bulk heterojunction photovoltaic devices, achieving a power conversion efficiency (PCE) of 2.40% with PC71BM as the acceptor. rhhz.net this compound-centered electron acceptors have also been developed for non-fullerene solar cells, with a six-bladed propeller acceptor recording a PCE of 1.1% when blended with PTB7-Th. nih.gov

In DSSCs, this compound-based organic dyes have been designed and synthesized as photosensitizers. rhhz.netrsc.orgacs.orgfigshare.com The this compound core can serve as a π-spacer or a core structure in these dyes. rhhz.netrsc.org For example, metal-free organic dyes based on a this compound core with triphenylamine donors and cyanoacetic acid or rhodanine-3-acetic acid acceptors have been investigated. rhhz.net One such dye, TX2, exhibited a PCE of 2.64% in DSSCs with an iodide electrolyte, with a short circuit current density (Jsc) of 5.09 mA cm⁻² and an open circuit potential (Voc) of 729 mV. rhhz.net The hexapropylthis compound group in dyes used with cobalt redox shuttles has been shown to retard the rate of interfacial back electron transfer, contributing to higher photovoltages approaching 0.9 V and PCEs of up to 7.2%. acs.orgfigshare.comresearchgate.net The introduction of bulky groups like this compound onto π-spacers in DSSC dyes can enhance photovoltaic performance by reducing electron recombination. rsc.org

Here is a table summarizing some performance data for this compound-based materials in OPVs and DSSCs:

| Device Type | This compound Derivative/Role | Acceptor/Electrolyte | Key Performance Metric | Value | Citation |

| OPV | Star-shaped this compound fused with three benzodithiophenes (Donor) | PC71BM | PCE | 2.40% | rhhz.net |

| OPV | This compound-centered electron acceptor (Tr(Hex)₆-6RD) | PTB7-Th | PCE | 1.1% | nih.gov |

| DSSC | Metal-free organic dye (TX2) | I⁻/I₃⁻ electrolyte | PCE | 2.64% | rhhz.net |

| DSSC | Hexapropylthis compound-based dye (M14) | Co(II/III) redox shuttle | PCE | 7.2% | acs.orgfigshare.com |

Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)

This compound and its derivatives are considered promising dopant-free hole transport materials (HTMs) in perovskite solar cells (PSCs). epfl.chacs.orgresearchgate.netepfl.ch Their high intrinsic hole mobility (>10⁻⁴ cm²V⁻¹s⁻¹) facilitates efficient hole transport and helps prevent charge recombination at the interface. epfl.ch this compound-based HTMs also exhibit good thermal stability, with high glass transition temperatures, which is important for device stability. epfl.chresearchgate.net

Dopant-Free this compound HTMs

The use of dopant-free HTMs is desirable in PSCs as traditional dopants, such as hygroscopic salts, can accelerate the degradation of the perovskite layer and reduce device stability. epfl.chdiva-portal.orgrsc.org this compound-based HTMs offer an appealing alternative, enabling high PCE without sacrificing device stability. epfl.ch this compound's inherent high mobility eliminates the need for additives, making this compound molecules efficient dopant-free HTMs in high-performance PSCs. epfl.ch Several dopant-free this compound-based HTMs have been developed and tested in PSCs. researchgate.netdiva-portal.orgresearchgate.net For example, a this compound-based HTM named Trux-OMeTAD, with a C3h this compound core, arylamine terminals, and hexyl side-chains, resulted in PSCs with a high PCE of 18.6% and minimal hysteresis. diva-portal.org Another dopant-free this compound HTM (M118) achieved a PCE of 17.1% in inverted planar PSCs, showing enhanced durability under UV light compared to devices using PEDOT:PSS. researchgate.net Thiolated this compound derivatives have also been investigated as dopant-free HTMs, achieving a maximum PCE of 11.87%. journalajst.com

Here is a table showing performance data for some Dopant-Free this compound HTMs in PSCs:

| This compound HTM | Device Structure | PCE | Voc | Jsc | FF | Notes | Citation |

| Trux-OMeTAD | Not specified | 18.6% | - | - | - | Minimal hysteresis | diva-portal.org |

| M118 | Inverted planar | 17.1% | - | - | - | Enhanced UV durability vs PEDOT:PSS | researchgate.net |

| Thiolated derivative | Not specified | 11.87% | - | - | - | C3 symmetric star-shaped | journalajst.com |

| SGT-462 | PrSCs | 11.76% | - | - | - | Dopant-free, triazathis compound core | researchgate.net |

| TXO | PvSCs | 7.89% | 0.97 V | Largest Jsc | High | Star-shaped, low series resistance | researchgate.net |

Role of Heteroatoms, Alkyl Chains, and Substitution Sites

Computational and experimental studies have investigated the influence of structural variations to the this compound core on the performance of this compound-based HTMs in PSCs. epfl.chacs.orgresearchgate.netepfl.ch Specifically, the role of heteroatoms, alkyl chains, and substitution sites has been assessed. epfl.chacs.orgresearchgate.netepfl.ch

Introducing heteroatoms can affect the electronic structure and spectral overlap with the solar spectrum. epfl.ch For instance, heteroatom substitution, particularly nitrogen, can increase spectral overlap in the visible range. epfl.ch

Alkyl chains are often incorporated to improve solubility and solution processability. epfl.ch However, they can also influence molecular packing and charge transport properties. epfl.chresearchgate.net Studies have shown that while hexyl side chains can increase hydrophobicity, which is beneficial for stability by preventing moisture penetration, they may also deteriorate transport properties. researchgate.netrsc.org The optimization of alkyl chain length is crucial for improving HTM performance. researchgate.net

The position of substitution sites on the this compound core is also important. epfl.chresearchgate.net By choosing appropriate substitution sites, it is possible to retain the core's electronic and optical properties while fine-tuning other properties relevant to HTM performance. researchgate.net Significant structural distortion can occur depending on the substitution site, which can disrupt the π-conjugated this compound core and affect charge transport. researchgate.net

Non-Linear Optical (NLO) Materials

This compound derivatives have been extensively investigated for their nonlinear optical (NLO) properties. nih.govrsc.org The C3 symmetry, large hyperpolarizability, and extended π-conjugation of these molecules contribute to their significant NLO absorption. nih.govacs.orgresearchgate.net Research has shown that this compound-based compounds are prospective candidates for various photonic devices, including optical limiters, frequency converters, and dynamic holography. nih.govresearchgate.net

Studies on hexylthiothis compound derivatives have demonstrated large NLO absorption driven by two-photon absorption (TPA) and three-photon absorption processes under different excitation conditions. nih.govacs.orgresearchgate.net For instance, nonlinear absorption coefficients ranging from 2 to 7.9 × 10–10 m/W in the nanosecond domain and 2.2 to 7.4 × 10–21 m3/W2 in the femtosecond domain have been reported for these materials. nih.govacs.org Tailored this compound derivatives have exhibited excellent optical limiting thresholds, comparable to or exceeding those of benchmark materials like carbon black and C60. nih.govacs.orgresearchgate.net The enhancement of NLO properties can be achieved by extending the π-branch size and incorporating thiol-derivative units into the this compound core. nih.gov Liquid crystals based on this compound have also shown large nonlinear optical responses due to their strong anisotropy and molecular reorientation properties. rsc.org

Two-Photon Absorption (TPA) Materials

This compound is recognized as a favorable foundational component for creating two-photon-absorbing chromophores due to its effective TPA capabilities. nih.gov Significant efforts have been dedicated to enhancing TPA nonlinearity in this compound derivatives through molecular design strategies, particularly by extending the charge-transfer dimension and increasing the number of flexible branches. nih.gov

Multi-branched this compound compounds with effective π-extension have shown remarkably enhanced TPA compared to less π-conjugated analogues. doi.org The TPA efficiency increases with the number of branches, with C3-symmetric three-branched this compound derivatives exhibiting the largest TPA. doi.org BODIPY dyes modified with this compound derivatives have also been explored for their TPA properties, displaying remarkable two-photon absorption cross-sections (σ2). researchgate.netmdpi.comnih.govnjfu.edu.cn For example, this compound-BODIPY dyads and triads have shown σ2 values up to 6000 GM at 800 nm. researchgate.net

Fluorescent Probes and Blue Light-Emitting Systems

This compound exhibits strong blue emission due to its large optical gap. nih.gov Many this compound-based oligomers and small molecules have demonstrated high photoluminescence quantum yields (PLQY), making them promising candidates for applications in blue organic light-emitting diodes (OLEDs). aip.orgsmolecule.com PLQYs as high as ~98% have been reported for some this compound-based oligomers. aip.org The stability of the this compound core structure and its high decomposition temperature further contribute to maintaining electroluminescence over high voltages. aip.org

For blue-emitting this compound-based small molecules, luminance efficiencies up to 7.4 cd/A and efficiencies of ~4.3% at 4 V have been observed in OLED devices. aip.org Triarylborane-terminalized branched π-conjugated compounds containing a this compound core have exhibited blue emissions with high luminescence quantum efficiencies as thin films. mdpi.com For instance, emissions at 440, 447, and 499 nm with quantum efficiencies of 67%, 60%, and 43%, respectively, have been reported. mdpi.com this compound derivatives with donor and/or acceptor substituents have been synthesized and utilized as multifunctional fluorescent probes. nih.govrsc.orgacs.org These probes can exhibit large solvatochromism, allowing them to sense the polarity of their environment, and show sharp spectral responses to the presence of ions like fluoride. nih.govrsc.org

Molecular Wires and Molecular Resistors

This compound-based structures have been investigated in the context of molecular electronics, specifically as components for molecular wires and molecular resistors. The rigid and π-conjugated nature of the this compound core is beneficial for electron transport. Studies have explored the electron transport properties of polycyclic this compound derivatives using techniques like scanning tunneling microscopy break junction (STM-BJ). rsc.orgresearchgate.netresearchgate.net

Research indicates that the single-molecule conductance of this compound derivatives can be influenced by substituents, with molecules containing nitrogen and carbonyl groups at bridge sites showing higher conductance compared to non-substituted analogues. rsc.orgresearchgate.net This enhancement is attributed to the alleviation of destructive quantum interference (DQI). rsc.orgresearchgate.net The ability to modulate DQI behavior in this compound-based single-molecule junctions provides a chemical strategy for designing functional electrical devices. rsc.org this compound units have also been incorporated into π-conjugated molecular wires based on thienylethynylene units, where the this compound units help suppress the formation of aggregates. acs.org

Liquid Crystalline Materials

This compound is well-known in the field of liquid crystals, particularly for forming discotic liquid crystals (DLCs). researchgate.netresearchgate.netnih.govrsc.orgacs.orgnih.gov this compound-based DLCs are of significant scientific and technological interest due to their self-assembly properties and potential for unidirectional charge and energy migration along columnar axes. rsc.orgtandfonline.com

Various this compound-based discogens with different substituents and chain lengths have been synthesized and characterized, exhibiting stable columnar mesophases over wide temperature ranges. researchgate.nettandfonline.comresearchgate.nettandfonline.com For example, hexaalkyl-substituted truxenes and this compound discotics with branched alkyl chains have shown hexagonal columnar mesophases. researchgate.netrsc.orgtandfonline.comresearchgate.nettandfonline.com These materials have been studied for their self-assembling behavior, thermal stability, and optical properties. researchgate.netrsc.orgresearchgate.nettandfonline.com this compound-based liquid crystals have also demonstrated blue light emission at room temperature and exhibit nonlinear optical properties. nih.govrsc.orgacs.org The introduction of branching near the this compound core can influence the isotropic temperature of these liquid crystals. rsc.org

Energy Storage and Conversion Technologies

Supercapacitors

While the provided search results primarily focus on the optical and electronic applications of this compound, some literature broadly mentions the potential of molecular nanocarbons, including fullerene fragments like this compound, in energy storage applications. nih.gov this compound's rigid planar structure and electronic properties suggest potential for use in energy storage devices, although specific detailed research findings on this compound-based supercapacitors were not prominently featured in the search results. Further dedicated research in this specific area would be needed to elaborate on the performance and characteristics of this compound in supercapacitor applications.

Materials for Artificial Photosynthesis Systems

This compound-based systems have shown potential in the development of artificial photosynthesis technologies. Covalent organic polyhedrons (COPs) constructed from this compound units can act as discrete fullerene acceptors. sigmaaldrich.com The host-guest complexation ability of these this compound-based COPs with fullerenes suggests their utility in systems designed to mimic natural photosynthetic processes. sigmaaldrich.com Furthermore, the intrinsic semiconducting character of the this compound network in porous organic polymers enables photocatalytic activity for light-induced organic transformations, including the generation of hydrogen through water splitting. wikipedia.orgnih.gov

Porous Materials and Frameworks

This compound's rigid structure makes it an excellent node for constructing porous materials with well-defined structures and high surface areas, including Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and Porous Organic Polymers.

Covalent Organic Frameworks (COFs)

This compound serves as a key building block in the synthesis of crystalline COFs. For instance, the condensation reaction between this compound and 1,4-phenylenediboronic acid yields COF-TXDBA, a material with boronic ester linkages and a high Brunauer–Emmett–Teller (BET) surface area of 1526 m²/g. wikipedia.orgnih.govnih.gov Another class, Tru-COFs, synthesized via irreversible Brønsted acid-catalyzed aldol cyclotrimerization, feature robust C-C bonds and exhibit porosity (645 m²/g) and high chemical stability. nih.gov These this compound-based COFs, including covalent organic polyhedrons, demonstrate the versatility of this compound in creating ordered porous networks. sigmaaldrich.com

Metal-Organic Frameworks (MOFs)

This compound derivatives have been employed as organic linkers in the construction of Metal-Organic Frameworks. Specifically, 2,3,7,8,12,13-hexahydroxyl this compound has been utilized with copper ions to form two-dimensional (2D) conductive MOFs. nih.govamericanelements.comnih.gov These this compound-based conductive MOFs exhibit bulk electrical conductivity, with a reported value of 3.5 x 10⁻³ S cm⁻¹ at 30 °C for a this compound-Cu MOF. americanelements.comnih.gov This conductivity makes them promising candidates for electrochemical sensing applications. nih.govamericanelements.comnih.gov

Porous Organic Polymers

Porous Organic Polymers (POPs) based on this compound have been developed, showcasing high surface areas and catalytic activity. Hexamethylthis compound-based POPs (TxPPs and TxBnPPs) synthesized via oxidative coupling polymerization possess high BET specific surface areas ranging from 1710 to 1186 m²/g. wikipedia.orgfishersci.fi These polymers are thermally and chemically stable and can be readily functionalized. wikipedia.orgfishersci.fi Their applications include heterogeneous catalysis, leveraging the semiconducting nature of this compound for photocatalytic reactions such as the aerobic oxidative self-coupling of benzylamine under visible light and hydrogen generation by water splitting. wikipedia.orgnih.govfishersci.fi this compound-based porous triazole-linked polymers have also demonstrated high adsorption capacities for organic dyes and the ability to photocatalytically degrade them. fishersci.ca

Applications in Humidity Sensing

This compound-based porous materials have shown efficacy in humidity sensing. The crystalline COF-TXDBA, synthesized from this compound and 1,4-phenylenediboronic acid, has been investigated for this application. wikipedia.orgnih.govnih.gov A COF-TXDBA-based humidity sensor exhibits a significant change in impedance, showing a 3 orders of magnitude change within the 11-98% relative humidity (RH) range. wikipedia.orgnih.govnih.gov The sensor also demonstrates rapid response and recovery times of 37 seconds and 42 seconds, respectively, along with excellent reversibility over multiple cycles. wikipedia.orgnih.govnih.gov

Table 1: Performance Data for COF-TXDBA Humidity Sensor

| Property | Value | RH Range (%) |

| Impedance Change | 3 orders of magnitude | 11-98 |

| Response Time | 37 seconds | 11 to 98 |

| Recovery Time | 42 seconds | 98 to 11 |

| Reversibility Deviation | 2.3% | 4 cycles |

Precursors for Fullerene Fragments and Molecular Nanocarbons (e.g., C₆₀, C₈₄, Bowl-Shaped Molecules)

This compound and its derivatives are valuable precursors in the bottom-up synthesis of fullerene fragments and various molecular nanocarbons due to their inherent symmetry and structure. alfa-chemistry.comnih.govcenmed.com

This compound has been employed in the synthesis of precursors for the iconic fullerene C₆₀. A notable example is the synthesis of the C₆₀H₃₀ polyarene from this compound, which can be subsequently converted into C₆₀ through annealing on a platinum surface. Another strategy involves using truxenone-based precursors functionalized with bromine atoms, which facilitate intramolecular condensation under flash vacuum pyrolysis (FVP) conditions to yield C₆₀.

Derivatives of this compound have also served as precursors for higher fullerenes, such as C₈₄. Precursor molecules like C₈₄H₄₂ have been synthesized from this compound derivatives alfa-chemistry.com and can be transformed into C₈₄ through methods including surface-catalyzed cyclodehydrogenation and flash vacuum pyrolysis.

Beyond complete fullerenes, this compound derivatives are utilized as starting materials for the synthesis of bowl-shaped polyaromatic compounds that represent fragments of fullerenes. cenmed.com These include complex structures like monkey saddle-shaped polycyclic aromatic hydrocarbons, demonstrating the utility of this compound in constructing curved nanocarbon architectures.

Table 2: Examples of Fullerene Precursors Derived from this compound

| Fullerene Target | Precursor Molecule | Synthesis Method Examples |

| C₆₀ | C₆₀H₃₀ polyarene | Synthesis from this compound, annealing on Pt surface |

| C₆₀ | Brominated truxenone derivatives | Flash Vacuum Pyrolysis (FVP) |

| C₈₄ | C₈₄H₄₂ | Surface-catalyzed cyclodehydrogenation, FVP |

Catalytic Applications of Truxene and Its Derivatives

Heterogeneous Catalysis

Truxene-based materials function as heterogeneous catalysts, offering advantages such as easy separation from reaction mixtures and potential for recyclability. These materials are often synthesized as porous organic polymers or covalent organic frameworks (COFs), providing stable and accessible catalytic sites within their network structures.

Photocatalytic Activity of this compound Networks

The semiconducting nature of this compound units enables them to act as photocatalysts under visible light irradiation. This photocatalytic activity is particularly exploited in oxidative reactions and processes requiring light-induced charge separation. This compound-based porous polymers and COFs have shown significant potential in this area. acs.orgresearchgate.netevitachem.comrsc.orgupubscience.comnih.gov

Aerobic Oxidative Self-Coupling of Benzylamine

This compound-based porous polymers have demonstrated efficacy as heterogeneous photocatalysts for the aerobic oxidative self-coupling of benzylamine. This reaction, which proceeds under visible light, results in the formation of N-benzylidenebenzylamine (an imine). The intrinsic photocatalytic activity of the this compound network, capitalizing on its semiconducting character, drives this transformation. researchgate.netevitachem.comrsc.orgrsc.org Studies have shown high conversion and selectivity for this reaction using this compound-based conjugated microporous polymers, even under natural sunlight. upubscience.comfigshare.com The mechanism involves the excitation of the this compound unit by visible light, leading to electron transfer processes that facilitate the oxidative coupling. evitachem.com

An example of research findings in this area includes the use of a metal-free this compound-based conjugated microporous polymer (Tx-CMP) for the oxidative homocoupling of amines, demonstrating high conversion and selectivity with recyclability over multiple runs under direct sunlight. figshare.com

Hydrogen Generation via Water Splitting

This compound-based porous polymers have also been explored as photocatalysts for hydrogen generation through water splitting. researchgate.netupubscience.com This process is crucial for sustainable energy production. This compound-based polymers, synthesized through methods like "solvent knitting," have shown higher hydrogen evolution rates (HER) compared to TiO₂ under UV-Vis light when used as photocatalysts for H₂ production from water with methanol as a sacrificial agent. csic.es Hybrid materials combining this compound-based porous polymers with TiO₂ have exhibited significantly enhanced photocatalytic activity for hydrogen production compared to the individual components. csic.es The addition of platinum nanoparticles as a co-catalyst further boosts the HER, with some hybrid materials showing exceptionally high rates. csic.es The efficiency of charge separation and transfer mechanism between the polymer and TiO₂ plays a crucial role in the enhanced photocatalytic performance for hydrogen evolution. csic.es

Data on hydrogen evolution rates for different this compound-based materials and hybrids highlight their potential in this application:

| Catalyst System | Hydrogen Evolution Rate (µmol g⁻¹ h⁻¹) | Conditions | Reference |

| TxPP1 | 285 | UV-Vis, MeOH/Water | csic.es |

| TxPP2 | 116 | UV-Vis, MeOH/Water | csic.es |

| TxPP1@T-10 | 388 | UV-Vis, MeOH/Water | csic.es |

| Pt/TxPP1@T-10 | > 21000 | UV-Vis, MeOH/Water | csic.es |

| Pt/TxPP2@T-10 | 17980 | UV-Vis, MeOH/Water | csic.es |

Note: TxPP1 and TxPP2 are this compound-based porous polymers, TxPP@T-10 indicates a hybrid with 10% TiO₂, and Pt indicates the presence of platinum co-catalyst.

Intrinsic Photocatalytic Activity and Semiconducting Character

The intrinsic photocatalytic activity of this compound networks is directly linked to the semiconducting character of the constituent this compound units. acs.orgresearchgate.netevitachem.comrsc.org This semiconducting nature allows this compound to absorb light energy, leading to the generation of electron-hole pairs. These photogenerated charge carriers can then participate in redox reactions, driving catalytic transformations. The extended π-conjugation within this compound and its polymers facilitates the delocalization of these charge carriers, contributing to their photocatalytic efficiency. evitachem.com The ability of this compound-based polymers to act as photocatalysts has been demonstrated in various oxidative degradation processes, such as the degradation of organic dyes under visible light. acs.org

This compound-Based Materials as Heterogeneous Supports

Beyond their intrinsic catalytic activity, this compound-based materials can also serve as robust heterogeneous supports for the immobilization of other catalytic species or for providing a suitable environment for reactions. Their high surface area, thermal and chemical stability, and porosity make them ideal scaffolds for heterogeneous catalysis. researchgate.netrsc.orgrsc.org The ability to functionalize this compound polymers with different groups (e.g., acidic or basic sites) allows for the design of supports tailored for specific reactions. researchgate.netrsc.orgrsc.org

Catalytic Behavior in Esterification and Transesterification Reactions

This compound-based polymers functionalized with acidic or basic groups have been investigated for their catalytic behavior in esterification and transesterification reactions. researchgate.netrsc.orgrsc.org These reactions are important in organic synthesis and the production of biodiesel. For instance, sulfonated conjugated microporous polymers based on hexamethylthis compound have shown excellent catalytic activity and stability in the esterification of free fatty acids and the transesterification of various vegetable oils and waste cooking oil. researchgate.net Their performance can exceed that of commercial polymer-based heterogeneous catalysts. researchgate.net The incorporation of acid or acid-base groups into the porous this compound networks provides the necessary catalytic sites for these transformations. researchgate.netrsc.orgrsc.org

Detailed research findings indicate that sulfonated this compound-based conjugated microporous polymers can achieve high acidity, leading to efficient catalytic activity in esterification and transesterification processes. researchgate.net These catalysts have also demonstrated excellent reusability over multiple cycles without significant loss of activity. researchgate.net

Applications in One-Pot Cascade Reactions

This compound-based materials, particularly porous polymers derived from hexamethylthis compound, have shown potential as heterogeneous catalysts in one-pot cascade reactions. These polymers can be synthesized with specific functionalities, such as acid and base sites, allowing for their application as bifunctional catalysts.

The application of these this compound-based polymers as heterogeneous catalysts in one-pot cascade reactions is an active area of research, focusing on leveraging their structural stability, porosity, and tunable functionality to achieve efficient and selective chemical transformations. nih.govnih.gov

The following table summarizes the application of this compound-based materials in one-pot cascade reactions based on current research findings:

| Catalyst Type | Application Area | Notes |

| Bifunctional acid-base this compound-based porous polymers | One-pot cascade reactions | Investigated as heterogeneous catalysts and supports. nih.govnih.gov |

| Hexamethylthis compound-based porous polymers (TxPPs, TxBnPPs) | Heterogeneous catalysis support | Can be functionalized with acid, base, or acid-base groups. nih.govnih.gov |

Emerging Research Directions and Future Perspectives in Truxene Science

Rational Molecular Design for Enhanced Performance and Functionality

Rational molecular design plays a crucial role in tailoring the properties of truxene derivatives for specific applications. By strategically modifying the this compound core with various functional groups, researchers can tune its electronic, optical, and thermal properties. rsc.orgepfl.chresearchgate.netresearchgate.net For instance, incorporating electron-donating or -accepting moieties can enhance two-photon absorption properties, relevant for nonlinear optics and optoelectronic devices like light-emitting diodes and solar cells. rsc.org

In the context of perovskite solar cells (PSCs), the rational design of this compound-based hole-transport materials (HTMs) is a key area of investigation. epfl.chunifr.ch Studies have focused on understanding the structure-property relationships that lead to superior performance and stability in PSCs. epfl.ch This involves considering factors such as energy level alignment between the HTM and the perovskite layer to facilitate efficient hole injection and suppress recombination, as well as minimizing parasitic absorption in the visible spectrum. epfl.ch The length and position of alkyl side chains on the this compound core have also been shown to influence solubility, charge transport, morphology, and device performance. researchgate.netresearchgate.net For example, computational studies have provided insights into the rational design of this compound-based HTMs for PSCs, highlighting the importance of factors like ionization potential and hole mobility. epfl.ch

Exploration of Novel Heteroatom-Containing and Asymmetric this compound Architectures

The incorporation of heteroatoms (such as N, O, Si, and S) into the this compound skeleton represents a significant strategy for modifying its physicochemical properties and exploring new architectural possibilities. nih.govresearchgate.netresearchgate.net While the C₃h symmetry of the parent this compound molecule impacts its photophysical properties, including degenerate HOMO and LUMO levels, the introduction of heteroatoms can break this symmetry and alter the electronic structure. researchgate.net

Research is actively pursuing the synthesis of heteroatom-doped truxenes and their asymmetrical isomers, known as "hetero-truxenes/isotruxenes". nih.govresearchgate.net These modifications can lead to altered photophysical properties, making them promising building blocks for various optoelectronic applications. researchgate.netresearchgate.net While examples of truxenes containing more than three heteroatoms have been limited, this area is ripe for further exploration to expand the chemical space and unlock novel functionalities. researchgate.net Studies have investigated the properties of nitrogen- and sulfur-substituted this compound counterparts, analyzing characteristics like HOMO-LUMO gap, electron affinity, ionization potential, and density of states to assess their suitability for optoelectronic applications. researchgate.net

Development of Multi-Responsive and Multi-Functional this compound Systems

The development of multi-responsive and multi-functional systems based on this compound is highly desirable due to the numerous benefits they offer, such as the ability to respond to external stimuli and perform multiple tasks. researchgate.netresearchgate.net this compound's rigid, star-shaped scaffold makes it an ideal platform for constructing such complex systems. researchgate.net

Current research includes the construction of metal-driven self-assembled cages utilizing chiral this compound-based ligands. researchgate.netresearchgate.net These cages can encapsulate guest molecules and exhibit intriguing properties like supramolecular chirogenesis, where an achiral molecule can exhibit induced circular dichroism when trapped within the chiral cavity. researchgate.net The ability to control the formation and disassembly of these structures, for instance, by the addition of a planar achiral molecule, highlights their potential as multi-responsive systems. researchgate.net The incorporation of chiral elements into this compound-based host-guest systems is attracting significant attention for their potential impact on various applications, from pharmaceuticals to materials science. researchgate.netresearchgate.net

Advanced Characterization of Electronic States and Charge Dynamics at Interfaces

Understanding the electronic states and charge dynamics at interfaces is crucial for optimizing the performance of this compound-based materials in electronic and optoelectronic devices. Advanced characterization techniques are being employed to gain detailed insights into these processes.

Studies on this compound-based oligomers used in organic light-emitting diodes (OLEDs) have utilized techniques like time-resolved photoluminescence (TRPL) spectroscopy to identify factors affecting device efficiency, such as the migration of excited states to quenching sites. aip.org By understanding the exciton dynamics, strategies like compositional engineering can be employed to prevent such migration and enhance electroluminescence efficiency. aip.org

In the context of solar cells, transient photocurrent (TPC) and transient photovoltage (TPV) measurements are used to study charge recombination dynamics and charge extraction processes in devices utilizing this compound-based electron acceptors. frontiersin.org These studies help in understanding how the molecular structure of this compound derivatives influences charge carrier mobilities and ultimately device performance. frontiersin.org Computational analysis, such as density functional theory (DFT), is also a valuable tool for investigating the electronic properties of this compound and its derivatives, including HOMO-LUMO gaps, ionization potentials, and electron affinities, providing a theoretical basis for understanding their behavior in electronic applications. researchgate.net Furthermore, studies on the stepwise deprotonation of this compound have revealed charge-dependent optical properties, indicating variations in electronic structure based on the charge state. rsc.org

Expanding the Scope of Catalytic Applications and Mechanisms

This compound and its derivatives are emerging as promising materials for a variety of catalytic applications, leveraging their unique structural features and tunable electronic properties. Research is actively expanding the scope of these applications and investigating the underlying mechanisms.

This compound-based porous polymers have shown significant potential as heterogeneous catalysts. csic.esresearchgate.netrsc.org Their intrinsic photocatalytic activity, which stems from the semiconducting character of the this compound units, has been demonstrated in reactions such as the aerobic oxidative self-coupling of benzylamine under visible light. researchgate.netrsc.orgsemanticscholar.org Hybrid materials incorporating this compound-based porous polymers and TiO₂ have exhibited enhanced photocatalytic activity for hydrogen production from water, with studies focusing on elucidating the charge transfer mechanisms involved, such as Z-scheme or type II heterojunctions. csic.es Small structural differences in the this compound monomers have been shown to result in different photocatalytic behaviors and charge transfer mechanisms. csic.es

Beyond photocatalysis, this compound-based polymers are also being explored as heterogeneous supports for various catalytic transformations, including esterification, transesterification, and one-pot cascade reactions, by incorporating acid, base, or acid-base groups into the polymer networks. researchgate.netrsc.org The high thermal and chemical stability of these porous polymers, along with their significant porosity, make them attractive for catalytic applications. researchgate.netrsc.org

Integration of this compound into Complex Hierarchical and Supramolecular Structures

The integration of this compound into complex hierarchical and supramolecular structures is a growing area of research, aiming to create materials with precisely controlled architectures and enhanced functionalities. This compound's rigid, C₃-symmetric core and its ability to be readily functionalized make it an excellent building block for such assemblies. nih.govmdpi.com

This compound has been utilized in the construction of dendrimers, organic frameworks, and star-shaped or cage-like molecules. mdpi.comwikipedia.org Its star shape is particularly suitable as a starting point for dendrimer synthesis. wikipedia.org Coordination-driven self-assembly techniques are being employed to create discrete 2D or 3D architectures, such as the chiral self-assembled cages mentioned earlier, which are formed by the assembly of this compound-based ligands with metal complexes. researchgate.netresearchgate.netmdpi.commdpi.com These supramolecular structures can exhibit properties like molecular recognition and encapsulation. researchgate.netresearchgate.net

Furthermore, this compound can be integrated into metal-organic frameworks (MOFs), as seen in multicomponent this compound-quinoxaline MOFs, where photoinduced electron transfer processes are being investigated. acs.org The ability to control the self-assembly of this compound-based materials in solution, potentially within confined environments like microfluidic devices, offers opportunities to isolate intermediate states and create unprecedented non-equilibrium structures with novel functions. nih.gov The exploration of hierarchical and multi-component supramolecular assembly of this compound-based systems provides a pathway to modulate properties like chirogenic signals. researchgate.net

Q & A

Q. What are the standard synthetic protocols for preparing truxene derivatives, and how are their purity and structural integrity validated?

this compound derivatives are typically synthesized via acid-catalyzed cyclotrimerization of 1-indanone, followed by functionalization steps such as hexaalkylation, nitration, and reduction . Key validation methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and substitution patterns.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and isolate intermediates.

- Mass Spectrometry (MS) : For molecular weight confirmation.

- UV-Vis Spectroscopy : To evaluate photophysical properties (e.g., absorption maxima at ~339 nm) .

Q. How do researchers design experiments to evaluate this compound’s hole transport properties in perovskite solar cells (PSCs)?

Experimental designs often involve:

- Control Groups : Comparing this compound-based hole transport materials (HTMs) against standard HTMs (e.g., Spiro-OMeTAD).

- Performance Metrics : Power conversion efficiency (PCE), stability under illumination, and charge-carrier mobility.

- Dopant-Free Testing : Leveraging this compound’s inherent high mobility to eliminate additives like Li-TFSI .

- Device Fabrication : Layer-by-layer deposition of perovskite and HTM, followed by current-density voltage (J-V) curve measurements under simulated sunlight .

Advanced Research Questions

Q. How can computational methods guide the rational design of this compound derivatives for dopant-free HTMs in PSCs?

Advanced protocols include:

- Density Functional Theory (DFT) : To calculate energy levels (HOMO/LUMO), charge mobility, and interfacial compatibility with perovskite layers.

- Molecular Dynamics Simulations : To model molecular packing and film morphology.